molecular formula C25H31N7 B5662672 4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B5662672
M. Wt: 429.6 g/mol
InChI Key: WQRBWFNKKZYHMM-UHFFFAOYSA-N
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Description

4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a triazine ring, a tetrahydroquinoline moiety, and a piperazine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step proceduresCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors to exert its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its triazine core, tetrahydroquinoline moiety, and piperazine group collectively contribute to its unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7/c26-24-27-23(28-25(29-24)32-13-6-10-21-9-4-5-11-22(21)32)19-31-17-15-30(16-18-31)14-12-20-7-2-1-3-8-20/h1-5,7-9,11H,6,10,12-19H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRBWFNKKZYHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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